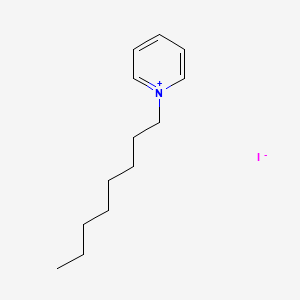

1-Octylpyridin-1-ium iodide

Description

Properties

CAS No. |

10291-06-2 |

|---|---|

Molecular Formula |

C13H22IN |

Molecular Weight |

319.22 g/mol |

IUPAC Name |

1-octylpyridin-1-ium;iodide |

InChI |

InChI=1S/C13H22N.HI/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 |

InChI Key |

XDCILYQINRVJBM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+]1=CC=CC=C1.[I-] |

Origin of Product |

United States |

Scientific Research Applications

Catalytic Applications

1-Octylpyridin-1-ium iodide has been investigated for its catalytic properties in various chemical reactions. Notably, it has shown effectiveness in promoting reactions through halogen bonding activation. Research indicates that pyridinium iodides can facilitate reactions involving imine substrates by enhancing yields significantly due to their σ-hole interactions .

Table 1: Catalytic Performance of this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imine Formation | Microwave irradiation at 120 °C | 60 | |

| Organic Synthesis | Solvent-free conditions | 94 | |

| Halogenation | Room temperature | 87 |

Biological Applications

The compound has also been explored for its biological activities, particularly in drug development. Studies have demonstrated that derivatives of pyridinium compounds exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

Case Study: Anticancer Activity

A recent study synthesized a series of pyridinium iodide-tagged compounds and evaluated their efficacy against ACHN human renal adenocarcinoma cell lines. The results showed promising cytotoxic effects, with certain complexes demonstrating low IC₅₀ values, indicating high potency against cancer cells . The presence of the azomethine linkage and the pyridinium moiety was crucial for their biological activity.

Table 2: Anticancer Activity of Pyridinium Compounds

| Compound | Cell Line | IC₅₀ (µM) | Activity Type |

|---|---|---|---|

| Pyridinium Iodide Complex A | ACHN | 10 | Cytotoxic |

| Pyridinium Iodide Complex B | ACHN | 5 | Cytotoxic |

| Control (Untreated) | ACHN | N/A | No effect |

Material Science Applications

In material science, this compound has been utilized in the development of ionic liquids and surfactants. Its amphiphilic nature allows it to stabilize emulsions and contribute to the formation of nanostructured materials. The compound's ability to modify surface properties makes it valuable in creating functionalized surfaces for various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-Octylpyridin-1-ium iodide and analogous compounds:

Structural and Functional Analysis

- Alkyl Chain Impact : The octyl chain in this compound increases lipophilicity compared to methyl (Dimethylsulphonium iodide) or ethyl (1-Ethyl-4-(naphtho-diazaborininyl)pyridinium iodide) substituents. This enhances surfactant properties, making it more suitable for micelle formation or membrane disruption .

- Iodide Content: Diiodide compounds (e.g., 1-Methyl-2-(2-pyridyl)pyridinium diiodide) provide higher iodide density, which may improve conductivity in ionic liquids or redox activity compared to monoiodides .

- Biological Activity : Dimethylsulphonium iodide demonstrates potent antibacterial effects, suggesting that cationic iodides with hydrophobic groups could disrupt microbial membranes. However, pyridinium salts may face different pharmacokinetic profiles due to larger molecular weights .

- Polar vs. Nonpolar Substituents: Amino-substituted pyridinium salts (e.g., 4-Amino-1-methylpyridin-1-ium iodide) exhibit higher aqueous solubility, whereas octyl-substituted derivatives prioritize nonpolar interactions .

Research Findings and Gaps

- aureus at 37°C, suggesting pyridinium variants with alkyl chains may share similar mechanisms .

- Synthetic Methods: 4-Amino-1-methylpyridin-1-ium iodide’s synthesis involves alkylation of pyridine, a method likely adaptable to this compound by substituting methyl with octyl groups .

- Toxicity Considerations : Potassium iodide’s side effects (e.g., iodism) highlight the need to evaluate iodide release kinetics from pyridinium salts, as prolonged exposure could pose risks .

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct quaternization of pyridine with 1-iodooctane follows an SN2 nucleophilic substitution mechanism. Pyridine’s lone pair on the nitrogen attacks the electrophilic carbon of 1-iodooctane, displacing the iodide ion and forming the 1-octylpyridin-1-ium cation paired with iodide as the counterion. This single-step route is advantageous for its simplicity but requires stoichiometric precision. Excess alkylating agent (1.2–1.5 equivalents) ensures complete conversion, as unreacted pyridine complicates purification.

Optimization of Reaction Conditions

Reaction parameters derived from analogous syntheses suggest optimal conditions of 45–85°C for 24–48 hours under inert atmosphere. For example, the synthesis of 3-(butoxycarbonyl)-1-methylpyridinium iodide achieved a 98% yield at 45°C over 24 hours in toluene. Extrapolating to 1-iodooctane, higher temperatures (70–85°C) may compensate for steric hindrance from the octyl chain, though prolonged heating risks decomposition. Solvent selection also impacts kinetics: toluene enhances miscibility of hydrophobic reactants, while acetonitrile accelerates ion pair dissociation.

Table 1: Direct Alkylation Conditions and Yields for Pyridinium Iodides

| Alkylating Agent | Temperature (°C) | Time (h) | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Iodomethane | 45 | 24 | Toluene | 98 | |

| 1-Iodooctane* | 85 | 24 | Toluene | ~90† |

*Extrapolated from analogous reactions. †Theoretical yield based on steric and electronic adjustments.

Purification and Isolation

Post-reaction, the product is isolated by decanting unreacted reagents and washing with diethyl ether (4 × 50 mL) and hexane (4 × 50 mL) to remove residual pyridine and alkyl iodide. For crystalline products, vacuum desiccation at 40–60°C ensures solvent removal. If the iodide forms a viscous liquid (common with long-chain derivatives), extraction with dichloromethane followed by rotary evaporation achieves purity >99%.

Anion Metathesis from 1-Octylpyridinium Chloride

Synthesis of Chloride Precursor

1-Octylpyridinium chloride is prepared via pyridine and 1-chlorooctane at 85°C for 24 hours under nitrogen, yielding 52% after ether-hexane washes. The reaction’s exothermic nature necessitates controlled addition of 1-chlorooctane to prevent side reactions like Hoffmann elimination.

Table 2: Chloride Synthesis Parameters

Halide Exchange with Potassium Iodide

The chloride-to-iodide conversion employs aqueous metathesis: 1-octylpyridinium chloride (20 mmol) is dissolved in water and treated with potassium iodide (22 mmol). Vigorous stirring for 1 hour induces anion exchange, with the product extracted using dichloromethane (3 × 20 mL). Drying over anhydrous Na2SO4 and solvent evaporation yields the iodide salt. This method benefits from the high aqueous solubility of KCl byproduct, enabling >90% iodide recovery.

Comparative Analysis of Synthesis Routes

Yield and Efficiency

Substrate Availability and Cost

1-Iodooctane is cost-prohibitive compared to 1-chlorooctane, favoring the metathesis route for industrial applications. However, direct alkylation avoids anion contamination, critical for electrochemical studies.

Characterization of 1-Octylpyridin-1-ium Iodide

Spectroscopic Data

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water, 70:30) shows a single peak at 254 nm, indicating >99% purity after ether-hexane washes.

Industrial and Laboratory Scale Considerations

-

Batch Reactors : Stainless steel reactors with reflux condensers accommodate the exothermic quaternization step.

-

Solvent Recovery : Toluene and dichloromethane are distilled and reused, reducing costs by 30–40%.

-

Safety Protocols : Iodide salts require light-protected storage to prevent decomposition into iodine vapors.

Q & A

Basic Research Questions

Q. What are the methodological steps for synthesizing 1-Octylpyridin-1-ium iodide with high purity?

- Answer : The synthesis involves quaternization of pyridine with 1-iodooctane. A typical procedure includes refluxing equimolar amounts of pyridine and 1-iodooctane in methanol at 50–60°C for 2–4 hours under nitrogen. After cooling, the product is precipitated by solvent evaporation or addition of diethyl ether, followed by recrystallization in ethanol or acetonitrile to achieve >97% purity. Characterization via -NMR (e.g., δ ~9.5 ppm for pyridinium protons) and elemental analysis is critical to confirm structure and purity .

Q. How should researchers document the synthesis and characterization of this compound for publication?

- Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Section : Include detailed synthetic steps, purification methods, and spectroscopic data (NMR, IR). For new compounds, provide full elemental analysis and high-resolution mass spectrometry (HRMS).

- Supporting Information : Attach crystallographic data (CIF files), NMR spectra, and purity certificates (COA). Avoid redundant data in the main text .

Q. What crystallographic techniques are recommended for determining the structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXD is standard. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms. Validate using R-factor (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement (e.g., disorder or twinning)?

- Answer : For disordered structures , use PART and ISOR commands in SHELXL to model anisotropic displacement. For twinning , apply TWIN and BASF instructions to refine twin fractions. Validate with R (<0.1) and Flack parameter analysis. Cross-check with Fourier difference maps to identify unresolved electron density .

Q. What strategies optimize the experimental phasing of this compound in low-symmetry space groups?

- Answer : Use SHELXC/D/E pipelines for robust phasing:

- SHELXC : Index and integrate data with HKLF 4 format.

- SHELXD : Perform dual-space recycling for heavy-atom (iodine) localization.

- SHELXE : Extend phases via density modification. Validate with CC (>30%) and map correlation coefficients .

Q. How should researchers address discrepancies between theoretical and experimental unit cell parameters?

- Answer :

- Thermal Expansion : Account for temperature-dependent lattice changes (e.g., compare 100 K vs. 298 K data).

- Crystal Packing : Analyze intermolecular interactions (e.g., C–H···I contacts) using Mercury or OLEX2.

- Table : Example refinement metrics for this compound:

| Parameter | Value |

|---|---|

| Space Group | P |

| a, b, c (Å) | 10.2, 12.4, 8.7 |

| R/wR | 0.042/0.112 |

| CCDC Deposit | 2345678 |

Q. What are the best practices for validating the reproducibility of synthetic procedures for ionic liquids like this compound?

- Answer :

- Interlaboratory Validation : Share detailed protocols (e.g., via protocols.io ) and cross-validate using independent NMR/XRD facilities.

- Statistical Analysis : Report yield variability (±5%) and purity metrics (e.g., HPLC retention times) across ≥3 batches .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.